3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea
Description
3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea is a urea derivative characterized by a pyrazole ring substituted with an ethyl group at the 1-position and dimethylurea functionality at the 3-position. This compound belongs to the broader class of aryl- or heteroaryl-substituted ureas, which are widely studied for their biological and chemical properties, including herbicidal and pharmaceutical applications .
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-6-7(5-9-12)10-8(13)11(2)3/h5-6H,4H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPAGDJPBPTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl Dimethylureas
Several dimethylurea derivatives with phenyl substituents are well-documented in the literature, serving as benchmarks for comparison:
Key Differences:
- Electronic Effects : Chlorine atoms in diuron enhance electron-withdrawing properties, increasing stability and persistence in environmental matrices compared to the pyrazole-based compound . The trifluoromethyl group in fluometuron further amplifies lipophilicity and herbicidal potency .
- Solubility : Pyrazole derivatives generally exhibit higher water solubility than chlorinated phenyl analogs due to nitrogen's hydrogen-bonding capacity, which may reduce bioaccumulation risks .
Pyrazole-Substituted Ureas
and describe urea derivatives with pyrazole rings, such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) . These compounds share structural similarities but differ in substitution patterns:
- Positional Isomerism : The ethyl group in 3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea is attached to the pyrazole nitrogen, whereas in compound 9a, a methyl group is on the pyrazole ring, and the urea is linked via a methylene bridge .
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